

Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-179

Cat. No.: B10819848

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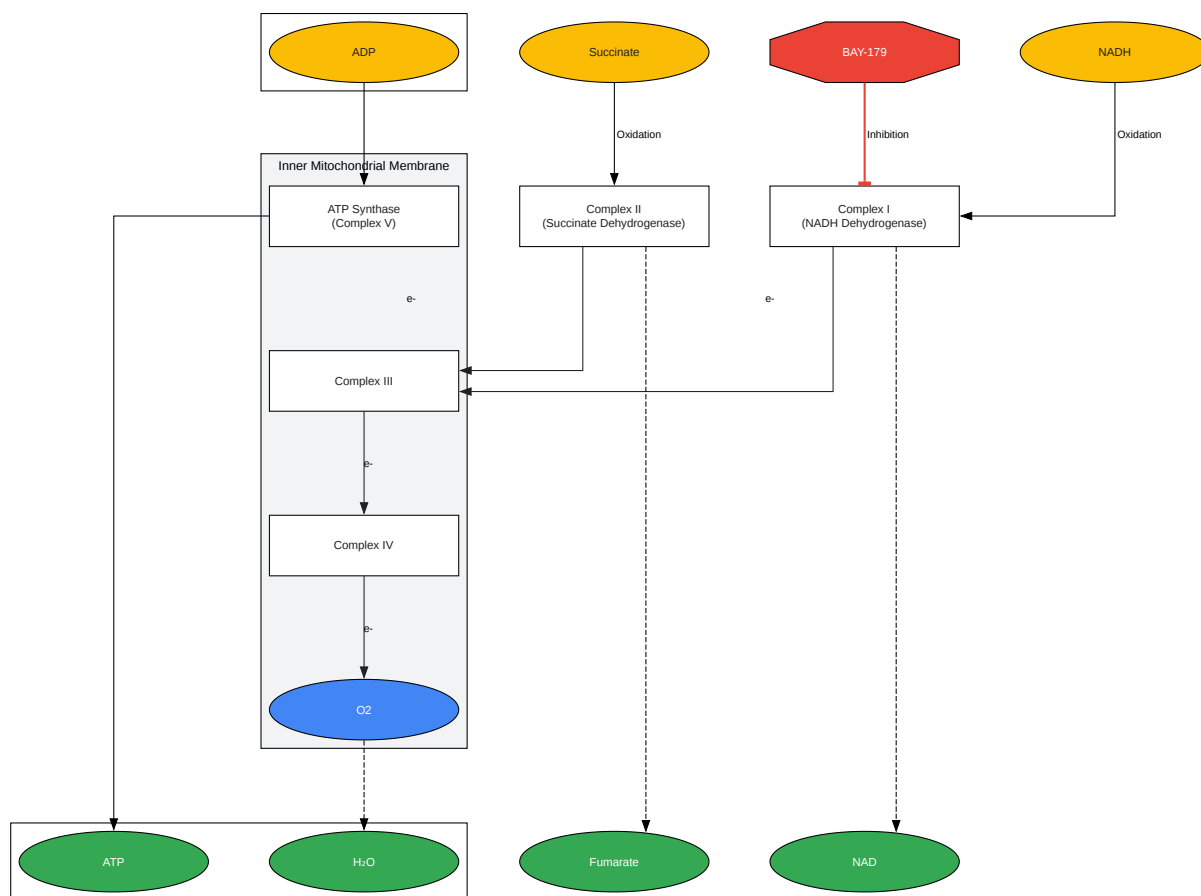
BAY-179 is a complex heterocyclic molecule with the chemical formula $C_{23}H_{21}N_5OS$.^[1] It is also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole.^[1]

Property	Value
Molecular Formula	$C_{23}H_{21}N_5OS$
Molecular Weight	415.51 g/mol ^{[1][2]}
CAS Number	2764880-87-5 ^{[1][2]}
Appearance	White to beige powder ^[1]
SMILES String	<chem>C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5</chem> ^[2]
Solubility	Soluble in DMSO ^{[1][2]}

Mechanism of Action: Inhibition of Oxidative Phosphorylation

BAY-179 functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).^{[3][4]} The ETC is a critical component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in aerobic organisms.^{[4][5][6]}

By inhibiting Complex I, **BAY-179** disrupts the transfer of electrons from NADH to the remainder of the ETC. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis.^{[4][6]} This mechanism of action makes **BAY-179** a valuable tool for studying the physiological and pathological roles of mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a heightened dependence on OXPHOS.^{[4][5][6]}



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Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of **BAY-179** on Complex I.

Quantitative Data

BAY-179 exhibits potent inhibitory activity against Complex I across multiple species. This cross-reactivity makes it a valuable tool for preclinical in vivo studies.

Species	IC ₅₀ (nM)
Human	79
Mouse	38
Rat	27
Dog	47

Table based on data from MedchemExpress.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and biological evaluation of small molecule inhibitors like **BAY-179**. For detailed experimental procedures, it is recommended to consult the supporting information of the primary publication in ACS Medicinal Chemistry Letters.[4]

General Synthetic Protocol

The synthesis of **BAY-179** was achieved through a multi-step process culminating in the N-alkylation of a piperidine intermediate.[6]

- **Synthesis of Piperidine Intermediate:** The core piperidine structure is synthesized and coupled with the benzofuran-thiazole moiety.
- **N-Alkylation:** The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, **BAY-179**. [6]

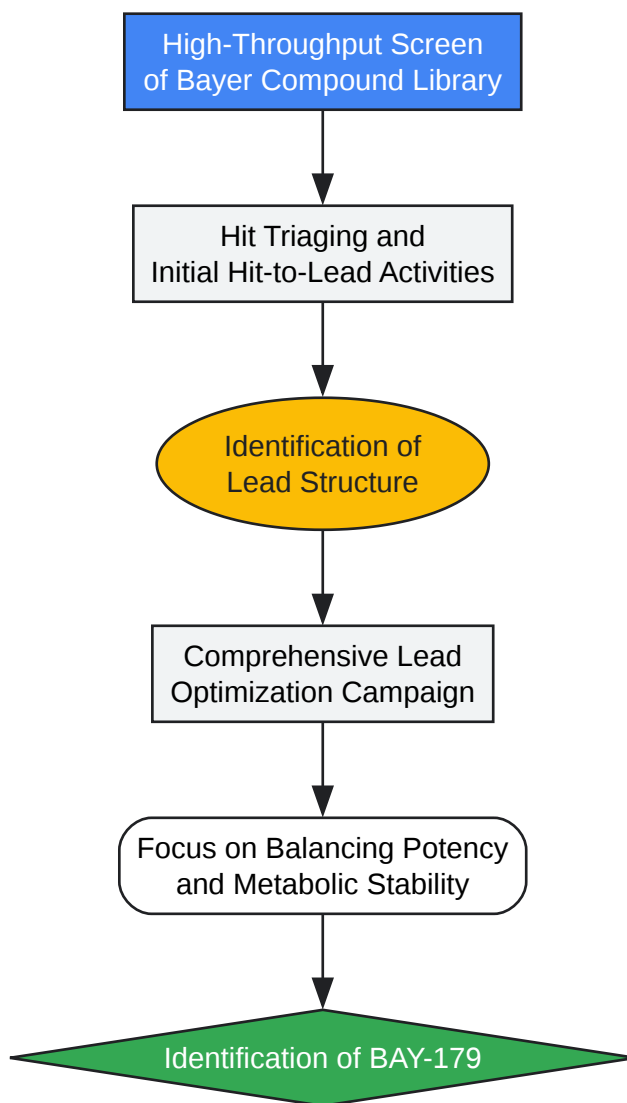
Cellular ATP Measurement Assay

This assay is used to determine the potency of Complex I inhibitors by measuring their effect on cellular ATP levels.

- **Cell Culture:** A suitable cell line (e.g., A549) is cultured in appropriate media.
- **Compound Treatment:** Cells are treated with a serial dilution of **BAY-179** for a specified period.
- **ATP Measurement:** Cellular ATP levels are quantified using a commercially available luminescence-based assay kit (e.g., CellTiter-Glo®).
- **Data Analysis:** The luminescence data is normalized to untreated controls, and the IC₅₀ value is calculated using a standard dose-response curve fitting model.

Discovery and Optimization Workflow

The development of **BAY-179** was the result of a rigorous hit-to-lead optimization campaign.



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- To cite this document: BenchChem. [Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819848#bay-179-chemical-structure]

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